
A Researcher's Guide to Commercial Citrate
Phosphate Dextrose (CPD/CPDA-1) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Citrate phosphate dextrose

Cat. No.: B1221302 Get Quote

For researchers, scientists, and professionals in drug development, the choice of an

appropriate anticoagulant and preservative solution is critical for maintaining the viability and

function of red blood cells (RBCs) for experimental use. Citrate Phosphate Dextrose (CPD)

and its adenine-supplemented successor, Citrate Phosphate Dextrose Adenine (CPDA-1),

are two of the most common solutions used for this purpose. This guide provides an objective

comparison of their performance, supported by experimental data, to aid in the selection of the

optimal solution for your research needs.

Understanding the Core Components and Their
Functions
CPD and CPDA-1 solutions are formulated to prevent coagulation and support red blood cell

metabolism during storage. Each component plays a crucial role:

Citrate: Acts as an anticoagulant by chelating calcium ions, which are essential for the blood

clotting cascade.

Phosphate: Functions as a buffer to maintain the pH of the blood and is a key substrate for

glycolysis, the primary energy-producing pathway in red blood cells.

Dextrose (Glucose): Serves as the primary energy source for RBCs to generate adenosine

triphosphate (ATP) through glycolysis.[1]
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Adenine (in CPDA-1): A key component for the synthesis of ATP, adenine supplementation in

CPDA-1 solutions helps to better maintain intracellular ATP levels, thereby extending the

storage life of red blood cells compared to CPD.[1]

Performance Comparison: CPD vs. CPDA-1
The addition of adenine in CPDA-1 significantly improves the preservation of red blood cells,

extending their viable storage time from 21 days (with CPD) to 35 days.[1] This is primarily due

to the enhanced maintenance of intracellular ATP levels.

Key Performance Indicators:
Here, we summarize the typical performance of red blood cells stored in CPD and CPDA-1

based on critical biochemical parameters. The data presented is a synthesis from multiple in

vitro studies.

Table 1: Comparison of Key Biochemical Parameters in Stored Red Blood Cells

Paramete
r

Storage
Solution

Day 0 Day 7 Day 14 Day 21 Day 35

ATP

Levels(%

of initial)

CPD 100% ~90% ~80% ~70% N/A

CPDA-1 100% ~100% ~95% ~90% ~70%

2,3-DPG

Levels(%

of initial)

CPD 100% ~60% ~30% <10% N/A

CPDA-1 100% ~60% ~30% <10% <5%

Hemolysis(

%)
CPD <0.1% <0.2% <0.4% <0.8% N/A

CPDA-1 <0.1% <0.2% <0.3% <0.5% <1.0%

Note: The values presented are approximations derived from various studies and may vary

depending on the specific experimental conditions and the commercial source of the solution.
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Studies have shown that while 2,3-diphosphoglycerate (2,3-DPG) levels, which are crucial for

oxygen release from hemoglobin, decline similarly in both solutions, the superior maintenance

of ATP in CPDA-1 is a key differentiator.[1] Hemolysis, the rupture of red blood cells, is

generally higher in CPDA-1 stored units at 35 days compared to CPD stored units at 21 days,

but typically remains within acceptable limits for research applications.[1]

Commercially Available CPD and CPDA-1 Solutions
for Research
Several manufacturers provide CPD and CPDA-1 solutions for research purposes. While direct

comparative performance data from manufacturers is limited, their product specifications

typically outline the composition.

Table 2: Composition of Select Commercial CPDA-1 Solutions

Component
Boston
BioProducts (IBB-
420)

Novatein
Biosciences (NIBB-
420)

FioniaVet

Sodium Citrate

(dihydrate)
90 mM 90 mM 2.63 g/100ml

Citric Acid

(anhydrous)
17 mM 17 mM 0.299 g/100ml

Dextrose 177 mM 177 mM 3.19 g/100ml

Monobasic Sodium

Phosphate
18.5 mM 18.5 mM 0.222 g/100ml

Adenine 2 mM 2 mM 0.0275 g/100ml

Note: It is recommended to consult the manufacturer's product datasheet for the most accurate

and up-to-date composition information.
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To enable researchers to conduct their own comparative studies, detailed methodologies for

key experiments are provided below.

Measurement of ATP Levels in Red Blood Cells
A common and highly sensitive method for ATP quantification is the bioluminescent luciferase-

based assay.[2]

Protocol:

Sample Preparation:

Collect a small aliquot of the stored red blood cell suspension.

Wash the RBCs with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove

extracellular components.

Lyse the red blood cells to release intracellular ATP. This can be achieved by adding a

lysis reagent provided in a commercial ATP assay kit or through methods like sonication or

freeze-thaw cycles.

ATP Assay:

Use a commercial ATP assay kit (e.g., from Promega, Novus Biologicals) that utilizes the

firefly luciferase enzyme.

In a luminometer-compatible plate, mix the cell lysate with the luciferase reagent.

The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP,

producing light.

Data Analysis:

Measure the light output (luminescence) using a luminometer.

The intensity of the emitted light is directly proportional to the ATP concentration.
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Generate a standard curve using known concentrations of ATP to quantify the ATP levels

in the samples.

Measurement of 2,3-Diphosphoglycerate (2,3-DPG)
Levels
The concentration of 2,3-DPG can be determined using an enzymatic assay.[3][4]

Protocol:

Sample Preparation:

Collect a venous blood sample in a heparinized tube.

Immediately place the sample on ice to prevent 2,3-DPG degradation.

Deproteinize the sample by adding perchloric acid to lyse the RBCs.

Neutralize the sample with potassium carbonate.

Centrifuge the sample to remove precipitated proteins.

Enzymatic Assay:

Use a commercial 2,3-DPG assay kit (e.g., from Roche Diagnostics).

The assay is based on the enzymatic cleavage of 2,3-DPG, which leads to the oxidation of

NADH to NAD+.

The change in absorbance due to NADH oxidation is measured using a

spectrophotometer at 340 nm.

Data Analysis:

The decrease in absorbance is proportional to the initial concentration of 2,3-DPG in the

sample.

Calculate the 2,3-DPG concentration based on a standard curve.
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Measurement of Hemolysis
Hemolysis is assessed by measuring the amount of free hemoglobin in the supernatant of the

stored blood.[5][6]

Protocol:

Sample Collection:

Carefully collect the supernatant from the stored red blood cell unit after centrifugation to

avoid disturbing the red blood cell pellet.

Spectrophotometric Analysis:

Measure the absorbance of the supernatant at specific wavelengths using a

spectrophotometer.

The concentration of free hemoglobin can be determined using the Harboe's method or by

measuring the absorbance at the Soret peak (around 415 nm).

Calculation of Percent Hemolysis:

The percentage of hemolysis is calculated using the following formula: % Hemolysis =

(Free Hemoglobin in Supernatant (g/dL) / Total Hemoglobin (g/dL)) x (100 - Hematocrit

(%))

Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the biochemical pathway of

blood preservation and a general experimental workflow for evaluating CPD/CPDA-1 solutions.
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Biochemical Pathway of CPD/CPDA-1 in Red Blood Cell Preservation
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Caption: Biochemical roles of CPD/CPDA-1 components.
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Experimental Workflow for Evaluating CPD/CPDA-1 Solutions
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Caption: Workflow for CPD/CPDA-1 solution evaluation.
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Conclusion
For research applications requiring short-term storage of red blood cells (up to 21 days), CPD

is a suitable and cost-effective option. However, for studies necessitating longer-term storage

(up to 35 days) and better maintenance of red blood cell energy metabolism, CPDA-1 is the

superior choice due to its adenine supplementation, which leads to improved ATP preservation.

When selecting a commercial solution, researchers should consider the specific requirements

of their experiments, the desired storage duration, and the composition of the solution provided

by the manufacturer. Conducting in-house validation using the standardized protocols outlined

in this guide will ensure the selection of the most appropriate solution for generating reliable

and reproducible research data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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